2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its selective cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological studies and therapeutic applications .
The compound can be synthesized through various methods, including metal-free cyclization reactions involving readily available starting materials such as 2-aminoacetophenones and isocyanates or isothiocyanates . The synthesis of derivatives of this compound has been explored in multiple studies, indicating its versatility in organic synthesis.
Chemically, 2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one falls under the category of heterocyclic compounds. It features a quinazolinone core structure, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
The synthesis of 2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates under mild conditions, which allows for efficient formation of the quinazolinone framework without the need for metal catalysts .
The molecular formula of 2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one is with a molecular weight of approximately 300.74 g/mol. Its structure includes:
The compound undergoes various chemical reactions typical for quinazolinone derivatives:
Common reagents used for these reactions include:
The mechanism of action for 2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific biological targets within cancer cells. Preliminary studies suggest that it may inhibit key signaling pathways associated with cell proliferation and survival, leading to selective cytotoxicity against cancer cells .
Research indicates that the compound may modulate pathways related to apoptosis and cell cycle regulation, although detailed mechanistic studies are still required to fully elucidate its action.
The compound exhibits solid-state characteristics typical of crystalline organic compounds. Specific melting points and solubility data are crucial for practical applications but are not detailed in the current literature.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 300.74 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
The primary applications of 2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one lie in medicinal chemistry, particularly in the development of new anticancer therapies. Its selective cytotoxic effects make it a candidate for further research aimed at understanding its potential as a therapeutic agent against various types of cancer .
Additionally, due to its structural features, it may serve as a model compound in organic synthesis and reaction mechanism studies, contributing to advancements in synthetic methodologies within the field of chemistry .
Quinazolinone derivatives have constituted a privileged scaffold in medicinal chemistry since the mid-20th century, with their therapeutic significance first emerging through naturally occurring alkaloids like vasicine (peganine) and febrifugine. The 1950s witnessed the development of methaqualone (a 4-quinazolinone derivative) as a sedative-hypnotic agent, establishing this heterocyclic system as a pharmaceutically relevant template. By the late 20th century, structural diversification led to clinically validated drugs including the EGFR tyrosine kinase inhibitors gefitinib and erlotinib, which feature the 4-quinazolinone core. The progressive evolution from simple heterocyclic systems to complex 3,4-dihydroquinazolin-4-one derivatives reflects continuous efforts to optimize pharmacokinetic properties and target selectivity through strategic molecular modifications [5]. Contemporary drug discovery programs increasingly focus on 3,4-dihydroquinazolin-4-one derivatives due to their enhanced metabolic stability compared to fully aromatic analogs, while retaining conformational flexibility crucial for target engagement .
The partially reduced 3,4-dihydroquinazolin-4-one framework offers distinct advantages in drug design: (1) The non-planar structure disrupts π-stacking interactions that contribute to off-target binding; (2) The lactam moiety provides hydrogen-bonding capacity critical for target recognition; (3) The C3 position allows N-substitution to modulate steric and electronic properties; and (4) The C2 position serves as an attachment point for diverse aryl/heteroaryl groups to enhance target complementarity. These structural features enable precise optimization of pharmacodynamic and pharmacokinetic parameters. Recent studies demonstrate that 3,4-dihydroquinazolin-4-one derivatives exhibit diverse pharmacological activities including kinase inhibition, monoamine oxidase (MAO) modulation, cyclooxygenase (COX) suppression, and antimicrobial action [5] . The scaffold's versatility is evidenced by its presence in compounds under investigation for neurological disorders (MAO-B inhibition), inflammatory conditions (COX-2 inhibition), and oncology applications (kinase modulation and epigenetic targeting) [8].
The specific molecular architecture of 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one represents a strategically optimized quinazolinone derivative designed to maximize target interactions:
Table 1: Functional Rationale for Substituent Configuration
Position | Substituent | Chemical Rationale | Pharmacological Impact |
---|---|---|---|
C2 | 4-Chlorophenyl | Enhanced electron-withdrawing capacity and lipophilicity | Improves membrane penetration and stabilizes hydrophobic binding pockets |
C7 | Methoxy | Electron-donating group modulating electron density | Augments planarity of the aromatic ring for π-stacking interactions |
N3 | Methyl | Steric modulation of the lactam nitrogen | Prevents undesirable metabolic oxidation while maintaining hydrogen-bonding capacity |
The 4-chlorophenyl group at C2 significantly increases lipophilicity (log P) compared to unsubstituted phenyl analogs, facilitating membrane permeability and target engagement in hydrophobic binding pockets observed in cyclooxygenase and kinase enzymes [1] [5]. The 7-methoxy substituent serves dual purposes: electronically, it modulates the electron density of the quinazolinone ring system to enhance interaction with electron-deficient enzyme pockets; sterically, it occupies a specific region in the COX-2 active site, as evidenced by molecular docking studies of analogous compounds [5]. The N3-methyl group prevents metabolic N-oxidation while maintaining the optimal steric profile for monoamine oxidase binding, as established through structure-activity relationship (SAR) studies of related dihydroquinazolinones .
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: